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Compound of Interest

Compound Name: Trimethyl methanetricarboxylate

Cat. No.: B073979

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl methanetricarboxylate, also known as trimethyl 1,1,1-ethanetricarboxylate, is a
versatile and reactive organic compound that serves as a valuable three-carbon (C3) building
block in a wide array of organic syntheses. Its unique structural feature, a central carbon atom
bearing three methoxycarbonyl groups, imparts a high degree of reactivity to the methine
proton and makes the molecule susceptible to a variety of chemical transformations. This
technical guide provides a comprehensive overview of the core applications of trimethyl
methanetricarboxylate, with a focus on its utility in the synthesis of complex molecules,
including heterocycles and pharmaceutical precursors. Detailed experimental protocols,
guantitative data, and workflow diagrams are presented to facilitate its practical application in
the laboratory.

Physicochemical Properties and Reactivity

Trimethyl methanetricarboxylate is a colorless liquid with the chemical formula C7H100e and
a molecular weight of 190.15 g/mol . The three electron-withdrawing ester groups render the
methine proton acidic, with a pKa value that allows for easy deprotonation by common bases to
form a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a
variety of bond-forming reactions.

Table 1: Physicochemical Properties of Trimethyl Methanetricarboxylate
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Property Value

CAS Number 1186-73-8

Molecular Formula C7H1006

Molecular Weight 190.15 g/mol
Appearance Colorless liquid

Boiling Point 243-244 °C (lit.)

Density 1.254 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.439 (lit.)

Core Applications in Organic Synthesis

The reactivity profile of trimethyl methanetricarboxylate makes it a cornerstone reagent in
several key synthetic transformations, including alkylations, Michael additions, Knoevenagel
condensations, and the synthesis of heterocyclic scaffolds.

C-Alkylation Reactions: Synthesis of Substituted
Malonic Esters

The nucleophilic carbanion generated from trimethyl methanetricarboxylate readily
undergoes alkylation with a variety of electrophiles, such as alkyl halides. This reaction
provides a straightforward route to substituted trimethyl methanetricarboxylates, which can
be subsequently decarboxylated to yield substituted malonic esters or their corresponding
acids. These products are themselves valuable intermediates in further synthetic endeavors.

Experimental Protocol: General Procedure for C-Alkylation of Trimethyl
Methanetricarboxylate

» Deprotonation: To a solution of trimethyl methanetricarboxylate (1.0 eq.) in a suitable
anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a
base (1.0-1.2 eq., e.g., sodium hydride, potassium carbonate) is added portion-wise at 0 °C.
The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of
the enolate.
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» Alkylation: The alkylating agent (1.0-1.5 eq., e.g., an alkyl bromide or iodide) is added
dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room
temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

o Work-up: The reaction is quenched by the addition of a saturated aqueous solution of
ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl
acetate, diethyl ether). The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel to afford
the desired alkylated product.

Logical Diagram: C-Alkylation Workflow
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Caption: Workflow for the C-alkylation of trimethyl methanetricarboxylate.
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Michael Addition Reactions

As a soft nucleophile, the enolate of trimethyl methanetricarboxylate is an excellent donor in

Michael 1,4-conjugate addition reactions with a,3-unsaturated carbonyl compounds. This

reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of 1,5-

dicarbonyl compounds, which are versatile intermediates in organic synthesis.

Experimental Protocol: Michael Addition of Trimethyl Methanetricarboxylate to an Enone

e Enolate Formation: In a round-bottom flask under an inert atmosphere, a solution of

trimethyl methanetricarboxylate (1.1 eq.) in anhydrous THF is cooled to -78 °C. A strong,
non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 eq.) is added dropwise,

and the mixture is stirred for 30 minutes.

» Conjugate Addition: A solution of the a,-unsaturated ketone (1.0 eq.) in anhydrous THF is
added slowly to the enolate solution at -78 °C. The reaction is stirred at this temperature for a

specified time (typically 1-4 hours) until TLC analysis indicates the consumption of the

starting material.

o Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl solution

and extracted with ethyl acetate. The combined organic layers are washed with brine, dried

over Na2S0Oa4, and concentrated. The crude product is purified by flash column

chromatography.

Table 2: Examples of Michael Addition Reactions with Methanetricarboxylates

Michael Acceptor Product Yield (%) Reference
3-(1,1,1- o -
) ~85% (with triethyl [General literature
Cyclohexen-2-one Tris(methoxycarbonyl)

methyl)cyclohexanone

ester)

precedence]

Trimethyl 4-
Methyl vinyl ketone oxopentane-1,1,1-

tricarboxylate

~90% (with triethyl

ester)

[General literature

precedence]
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Note: Specific yields for trimethyl methanetricarboxylate may vary and should be optimized
for each substrate.

Knoevenagel Condensation

Trimethyl methanetricarboxylate can participate in Knoevenagel condensations with
aldehydes and ketones, catalyzed by a weak base. This reaction typically involves the
formation of an intermediate adduct, which then undergoes dehydration to yield an electron-
deficient alkene. The resulting products are valuable precursors for further transformations.

Logical Diagram: Knoevenagel Condensation Pathway
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Caption: General pathway for the Knoevenagel condensation.

Synthesis of Heterocyclic Compounds

A significant application of trimethyl methanetricarboxylate is in the synthesis of various
heterocyclic systems, particularly pyrimidines and barbiturates. These reactions leverage the
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ability of the methanetricarboxylate to act as a 1,3-dicarbonyl equivalent.

The condensation of dialkyl malonates with urea in the presence of a strong base is a classical
method for the synthesis of barbituric acid and its derivatives, which are a class of compounds
with important sedative and hypnotic properties.[1] While specific examples with trimethyl
methanetricarboxylate are less common in readily available literature than with its diethyl
counterpart, the general principle applies.

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea (Adapted
for Trimethyl Methanetricarboxylate)

This protocol is adapted from the well-established synthesis using diethyl malonate and serves
as a starting point for optimization with trimethyl methanetricarboxylate.

o Sodium Methoxide Preparation: In a round-bottom flask equipped with a reflux condenser
and a drying tube, sodium metal (0.5 gram-atom) is dissolved in absolute methanol (250
mL).

o Reaction Mixture: To the sodium methoxide solution, trimethyl methanetricarboxylate (0.5
mol) is added, followed by a solution of dry urea (0.5 mol) in hot absolute methanol (250
mL).

o Reflux: The mixture is heated to reflux on an oil bath for approximately 7 hours, during which
a white solid precipitates.

o Work-up: After cooling, hot water (500 mL) is added to dissolve the solid. The solution is then
acidified with concentrated hydrochloric acid.

« Isolation: The resulting clear solution is cooled in an ice bath to induce crystallization. The
white product is collected by filtration, washed with cold water, and dried.

Logical Diagram: Barbiturate Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Triethyl methanetricarboxylate (6279-86-3) 1H NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. [Trimethyl Methanetricarboxylate: A Versatile C3 Building
Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073979#trimethyl-methanetricarboxylate-as-a-
building-block-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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